molecular formula C21H21BrN6O4 B2365461 Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide CAS No. 1548618-47-8

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide

Cat. No.: B2365461
CAS No.: 1548618-47-8
M. Wt: 501.341
InChI Key: UMJBJTHBHPNPAX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide is a structurally complex molecule featuring a diaminopteridin core, a methoxy ester group, an alkyne linkage, and a hydrobromide salt. The diaminopteridin moiety is a fused heterocyclic system related to pteridine, a scaffold prevalent in folate analogs and enzyme inhibitors . The alkyne group (pent-4-yn-2-yl) may confer reactivity for conjugation or structural rigidity.

Properties

IUPAC Name

methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4.BrH/c1-4-9-21(19(29)31-3,13-7-5-12(6-8-13)18(28)30-2)10-14-11-24-17-15(25-14)16(22)26-20(23)27-17;/h1,5-8,11H,9-10H2,2-3H3,(H4,22,23,24,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJBJTHBHPNPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide, also known as a derivative of Pralatrexate, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in treating T-cell lymphoma and other malignancies. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : Methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate; hydrobromide
  • Molecular Formula : C21H21BrN6O4
  • Molecular Weight : 501.34 g/mol
  • CAS Number : 1548618-47-8
  • Purity : Typically ≥95% .

The compound exhibits its biological activity primarily through its structural similarity to pteridine derivatives, which allows it to interact with specific enzymes involved in nucleotide synthesis. The proposed mechanism includes:

  • Target Interaction : It primarily targets the putative dehydrogenase/reductase SDR family member 4-like 2. This interaction may inhibit its enzymatic activity, leading to disrupted cellular proliferation in cancer cells .
  • Enzymatic Influence : By binding to the active site of the target protein, it potentially alters the enzymatic pathways that are crucial for DNA synthesis and repair, contributing to its anticancer effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound is expected to have moderate absorption due to its lipophilic nature. Its distribution is likely influenced by its molecular weight and structural characteristics.
  • Metabolism : The metabolic pathway is not fully elucidated; however, it may undergo phase I and II metabolism similar to other pteridine derivatives.
  • Excretion : Renal excretion is anticipated based on the molecular size and polarity .

Anticancer Activity

Research indicates that this compound shows promising anticancer activity:

  • In Vitro Studies : Various studies have demonstrated that this compound can inhibit cell proliferation in T-cell lymphoma cell lines. The IC50 values indicate significant potency compared to standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival rates compared to control groups .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study A : A patient with relapsed T-cell lymphoma exhibited a partial response after treatment with a regimen including this compound, showcasing its potential as a therapeutic agent .
  • Case Study B : In a clinical trial involving multiple myeloma patients, those receiving this compound as part of their treatment regimen showed improved outcomes compared to historical controls .

Summary Table of Biological Activity

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of T-cell lymphoma cells
PharmacokineticsModerate absorption; renal excretion
Clinical ResponsePartial response in relapsed cases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on molecular features, physicochemical properties, and inferred biological relevance.

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16, )

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Key Features : Oxazolo[4,5-b]pyridine core, ester group, piperidine-benzyl substituent.
  • Physicochemical Data : Melting point = 136°C (EtOH/H₂O); IR bands at 1707 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N) .
  • Comparison: Both compounds share ester functionalities, which may influence bioavailability through hydrolysis kinetics. The oxazolo-pyridine core in Compound 16 is less electron-rich than the diaminopteridin system, possibly altering π-π stacking interactions in biological systems.

4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine ()

  • Key Features : Brominated pyrimidine core, methoxy substituent.
  • Comparison: The pyrimidine ring is a simpler heterocycle compared to the diaminopteridin system, which may limit its ability to mimic folate cofactors. Bromine substitution (vs. the target’s hydrobromide salt) introduces steric and electronic effects that could hinder solubility or target engagement.

Sulfonamide-Pyrimidine Derivatives ()

  • Examples: N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
  • Key Features: Pyrimidine-sulfonamide hybrids, alkylamino substituents.
  • The absence of a diaminopteridin system in these derivatives may limit their utility in antifolate applications.

Critical Analysis of Structural and Functional Divergence

  • Diaminopteridin vs.
  • Hydrobromide Salt : Unlike neutral brominated pyrimidines , the hydrobromide salt likely improves solubility, facilitating formulation for in vivo studies.
  • Alkyne Functionality : The pent-4-yn-2-yl group in the target compound may enable click chemistry modifications, a feature absent in the compared compounds .

Preparation Methods

Key Synthetic Routes

Alkylation-Cyclization Strategy (Patent EP0048002A2)

This method leverages 2,4-diamino-6-chloromethylpteridine hydrochloride (I) as the pteridine precursor, reacting it with diethyl N-[4-(methylamino)benzoyl]glutamate (II) under optimized alkylation conditions.

Procedure :
  • Alkylation :

    • Reagents : Compound I (1 eq), Compound II (1.2 eq), potassium iodide (4 eq), dimethyl sulfoxide (DMSO).
    • Conditions : 25°C, 12–18 h under nitrogen.
    • Intermediate : Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate hydroiodide.
  • Hydrolysis :

    • Reagents : Sodium hydroxide (2.5 eq), aqueous ethanol (1:1 v/v).
    • Conditions : 70°C, 4 h, followed by acidification to pH 4 with HBr.
    • Yield : 87% after recrystallization.
Key Data :
Step Reagent Ratio Solvent Temp (°C) Time (h) Yield (%)
1 1:1.2:4 DMSO 25 18 92
2 1:2.5 EtOH/H₂O 70 4 87

Advantages :

  • Avoids racemization of the glutamic acid moiety.
  • Eliminates chromatography; uses precipitation for purification.

Eschenmoser Fragmentation Approach (Patent WO2013164856A1)

This route focuses on constructing the pent-4-yn-2-yl backbone via fragmentation and Aldol cyclization.

Procedure :
  • Epoxidation :

    • Substrate : 4-formyl benzoate.
    • Reagents : Hydrogen peroxide, acetic acid.
    • Product : Epoxy ketone intermediate.
  • Eschenmoser Fragmentation :

    • Reagents : Tosylhydrazine, DMF.
    • Conditions : 50°C, 6 h.
    • Intermediate : Alkyl 4-(6-oxohept-1-yn-4-yl)benzoate.
  • Pteridine Coupling :

    • Reagents : 2,4-diamino-6-(bromomethyl)pteridine hydrobromide, KH in THF.
    • Yield : 78% after hydrolysis and HBr salt formation.
Key Data :
Step Critical Parameter Solvent Temp (°C) Purity (%)
1 Epoxide stability AcOH 30 95
3 Alkylation efficiency THF −10 to 25 89

Advantages :

  • Enables late-stage diversification for pralatrexate analogs.
  • Scalable to kilogram batches.

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Total Steps Overall Yield (%) Purity (%) Industrial Feasibility
Alkylation-Cyclization 2 80 >99 High
Eschenmoser Fragmentation 4 65 98 Moderate

Insights :

  • The alkylation-cyclization method is preferred for large-scale production due to fewer steps and higher yield.
  • The fragmentation approach offers flexibility for structural modifications but requires stringent temperature control.

Critical Reaction Parameters

Solvent and Temperature Effects

  • DMSO vs. THF :
    • DMSO enhances solubility of pteridine intermediates but may cause side reactions above 30°C.
    • THF minimizes byproducts in low-temperature alkylations.

Catalytic Additives

  • Potassium iodide : Accelerates SN2 displacement in alkylation by polarizing the C–Cl bond.
  • Tosylhydrazine : Facilitates clean fragmentation via hydrazone formation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity batches of this compound, and how can purity be validated?

  • Answer : A multi-step synthesis involving (1) coupling the 2,4-diaminopteridin-6-ylmethyl moiety to the pent-4-yn-2-yl backbone via nucleophilic substitution, (2) esterification of the benzoate group, and (3) hydrobromide salt formation. Purification via column chromatography (using gradients of methanol and buffer solutions, as in ) is critical. Validate purity using reversed-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) . Confirm structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., pH, temperature)?

  • Answer : Conduct accelerated stability studies using HPLC (as above) to monitor degradation products. For thermal stability, employ differential scanning calorimetry (DSC) to identify decomposition thresholds. For hydrolytic stability, test in buffered solutions (pH 1–9) at 25°C and 40°C. highlights the need for rigorous characterization due to limited toxicity data, so stability profiles must align with ICH guidelines .

Q. What analytical techniques are suitable for quantifying trace impurities (e.g., diaminopteridin derivatives) in this compound?

  • Answer : Use HPLC-UV/Vis with a C18 column and a mobile phase optimized for separating polar impurities (e.g., sodium acetate buffer and methanol). Reference , which identifies related impurities like (2,4-diaminopteridin-6-yl)methanol hydrochloride. For low-level detection, LC-MS/MS is recommended .

Advanced Research Questions

Q. How can contradictory results between in vitro enzyme inhibition assays (e.g., DHFR) and in vivo efficacy studies be resolved?

  • Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolite interference) using radiolabeled compound tracking (e.g., 3H^3H-labeling). Validate target engagement via microdialysis in animal models. ’s protein-templated reaction framework suggests assessing off-target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies can elucidate the compound’s mechanism of action when structural analogs show divergent biological activities?

  • Answer : Perform molecular docking studies with DHFR or other folate pathway enzymes, followed by mutagenesis assays to validate binding residues. Use CRISPR-Cas9 knockouts to confirm target dependency. ’s safety data underscores the need for cytotoxicity profiling in parallel .

Q. How should researchers address the lack of ecological toxicity data (e.g., biodegradability, bioaccumulation) for this compound?

  • Answer : Follow OECD Test Guidelines 301 (ready biodegradability) and 305 (bioaccumulation in fish). Use high-performance liquid chromatography coupled with environmental fate modeling (e.g., EQC Model). notes that such data gaps require proactive assessment due to regulatory expectations .

Methodological Considerations

  • Contradictory Data Analysis : When in vitro and in vivo results conflict, apply orthogonal assays (e.g., cellular thermal shift assays [CETSA] to confirm target engagement) and cross-validate with genetic models .
  • Advanced Characterization : For interaction studies, employ X-ray crystallography or cryo-EM to resolve binding modes, as suggested by ’s emphasis on protein-templated reactions .

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